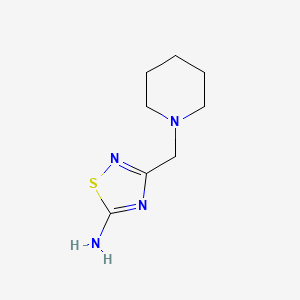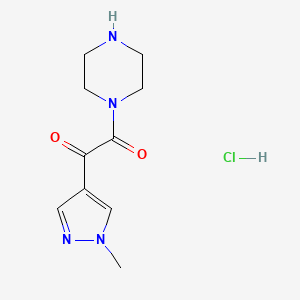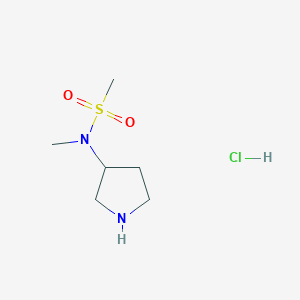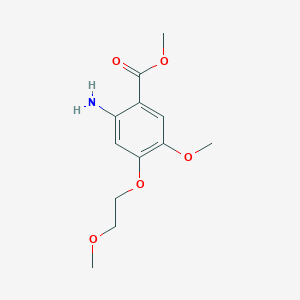
1-(2-Cloro-4-fluorobenzoil)pirrolidin-3-ol
Descripción general
Descripción
1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C11H11ClFNO2 and its molecular weight is 243.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal: Diseño Dirigido de Fármacos
El anillo de pirrolidina, una estructura central en 1-(2-Cloro-4-fluorobenzoil)pirrolidin-3-ol, es un andamiaje versátil en el descubrimiento de fármacos . Se utiliza para crear compuestos con actividad biológica selectiva. La capacidad del compuesto para unirse a proteínas específicas se puede aprovechar para diseñar fármacos con acción dirigida, como inhibidores para ciertas enzimas o receptores involucrados en las vías de la enfermedad.
Biotecnología: Estudios de Inhibición Enzimática
En la investigación biotecnológica, este compuesto podría utilizarse para estudiar la inhibición enzimática . Sus características estructurales le permiten interactuar con varias enzimas, lo que puede ser útil para comprender el mecanismo de acción de posibles herramientas biotecnológicas o en el desarrollo de nuevos métodos para controlar los procesos biológicos.
Ciencia de Materiales: Síntesis de Materiales Avanzados
La estructura química de This compound podría utilizarse en la síntesis de materiales avanzados . Su marco molecular podría contribuir al desarrollo de nuevos polímeros o recubrimientos con propiedades específicas como mayor durabilidad o resistencia química.
Ciencia Ambiental: Degradación de Contaminantes
Este compuesto podría encontrar aplicaciones en la ciencia ambiental, particularmente en la degradación de contaminantes . Su reactividad química podría aprovecharse para descomponer sustancias nocivas en el medio ambiente, ayudando en los esfuerzos de biorremediación o en el desarrollo de tecnologías de tratamiento de residuos más eficientes.
Química Analítica: Cromatografía y Espectroscopia
En la química analítica, This compound podría utilizarse como estándar o reactivo en métodos cromatográficos y espectroscópicos . Sus propiedades espectrales únicas pueden ayudar en la identificación y cuantificación precisas de sustancias en mezclas complejas.
Farmacología: Modelado Farmacocinético
Las características del compuesto lo hacen adecuado para estudios de modelado farmacocinético . Los investigadores pueden usarlo para comprender cómo los fármacos con estructuras similares se absorben, distribuyen, metabolizan y excretan en el cuerpo, lo cual es crucial para el desarrollo de fármacos.
Análisis Bioquímico
Biochemical Properties
1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can alter the biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of 1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol on different cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth and differentiation, thereby impacting cellular behavior .
Molecular Mechanism
At the molecular level, 1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and other molecular alterations. The compound’s ability to bind to certain proteins or enzymes can result in significant biochemical changes within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can also result in alterations in cellular function, which are important to consider in experimental designs .
Dosage Effects in Animal Models
The effects of 1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .
Metabolic Pathways
1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can alter the normal metabolic processes within the cell, leading to changes in cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of 1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol within cells and tissues are critical for its biochemical activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can also impact its effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of 1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its biochemical interactions and overall cellular effects .
Propiedades
IUPAC Name |
(2-chloro-4-fluorophenyl)-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO2/c12-10-5-7(13)1-2-9(10)11(16)14-4-3-8(15)6-14/h1-2,5,8,15H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXVAVDTJAANME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,2-Dioxaborolane, 2-[4-methoxy-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1468304.png)

![tert-Butyl 3-[(2-oxoethoxy)methyl]-1-piperidinecarboxylate](/img/structure/B1468307.png)






![1-[5-Bromo-2-(methylsulfanyl)phenyl]methanamine hydrochloride](/img/structure/B1468320.png)

![3-[2-(Aminomethyl)-4-chlorophenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1468323.png)


